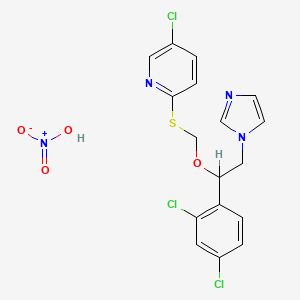
Benzyl(chloro)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(chloro)stannane is an organotin compound characterized by the presence of a benzyl group (C₆H₅CH₂-) attached to a tin (Sn) atom, which is also bonded to a chlorine (Cl) atom. This compound is part of a broader class of organotin compounds that have significant applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl(chloro)stannane can be synthesized through the stannylation of benzyl halides. One common method involves the reaction of benzyl chloride with tin tetrachloride (SnCl₄) in the presence of a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the tin compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale stannylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups.
Oxidation and Reduction: The compound can be oxidized to form benzylstannic acid derivatives or reduced to form benzylstannane.
Coupling Reactions: It can participate in coupling reactions, such as the Stille coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:
Substitution: Formation of benzylstannic derivatives.
Oxidation: Benzylstannic acids.
Reduction: Benzylstannane.
Scientific Research Applications
Benzyl(chloro)stannane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds and in cross-coupling reactions.
Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of polymers and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of benzyl(chloro)stannane involves its ability to form stable complexes with other molecules. The tin atom can coordinate with various ligands, facilitating reactions such as nucleophilic substitution and coupling. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Benzylstannane: Lacks the chlorine atom, making it less reactive in substitution reactions.
Chlorostannane: Lacks the benzyl group, limiting its use in organic synthesis.
Phenyl(chloro)stannane: Contains a phenyl group instead of a benzyl group, affecting its reactivity and applications.
Uniqueness: Benzyl(chloro)stannane is unique due to the presence of both a benzyl group and a chlorine atom, which confer distinct reactivity and versatility in chemical reactions. This combination makes it particularly useful in synthetic chemistry and industrial applications.
Properties
CAS No. |
66534-98-3 |
|---|---|
Molecular Formula |
C7H7ClSn |
Molecular Weight |
245.29 g/mol |
IUPAC Name |
benzyl(chloro)tin |
InChI |
InChI=1S/C7H7.ClH.Sn/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q;;+1/p-1 |
InChI Key |
LBSWONDCVLHCCM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C[Sn]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


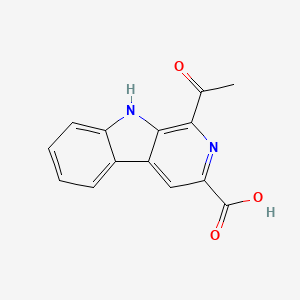
![1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine](/img/structure/B14464187.png)
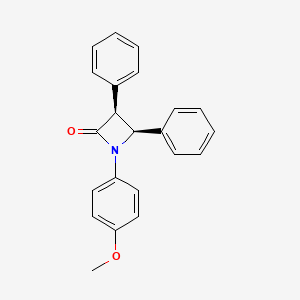

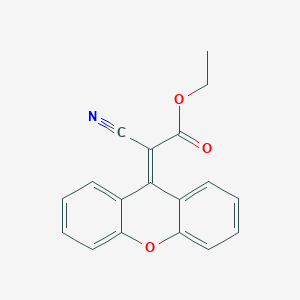
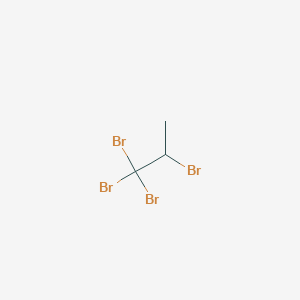
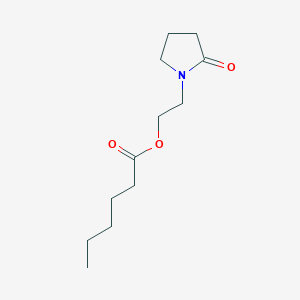
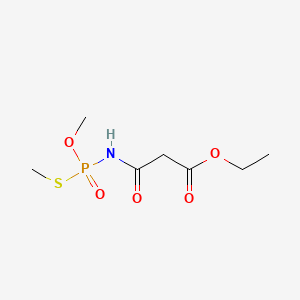

![1-{[1,3-Bis(decyloxy)propan-2-YL]oxy}decane](/img/structure/B14464238.png)



